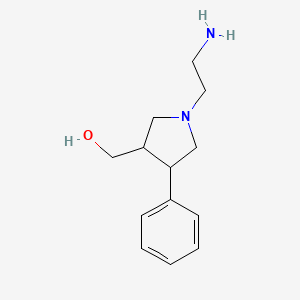

(1-(2-Aminoethyl)-4-phenylpyrrolidin-3-yl)methanol

Description

Properties

IUPAC Name |

[1-(2-aminoethyl)-4-phenylpyrrolidin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c14-6-7-15-8-12(10-16)13(9-15)11-4-2-1-3-5-11/h1-5,12-13,16H,6-10,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFUJPHAOIQSVIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1CCN)C2=CC=CC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with similar structures, such as morpholinyl-bearing arylsquaramides, have been found to modulate lysosomal ph.

Mode of Action

It’s worth noting that similar compounds, such as morpholinyl-bearing arylsquaramides, have been found to facilitate the transmembrane transport of chloride anions across vesicular and cellular phospholipid membranes. They can specifically alkalize liposomes, disrupt the homeostasis of lysosomal pH, and inactivate the lysosomal Cathepsin B enzyme.

Biochemical Pathways

Compounds with similar structures have been found to disrupt the homeostasis of lysosomal ph. This disruption could potentially affect various cellular processes that rely on the acidic environment of the lysosome.

Pharmacokinetics

Similar compounds, such as 2-(2-aminoethyl)-pyridine and 2-(2-hydroxyethyl)-pyridine, have been found in rat urine and liver homogenates, suggesting they undergo metabolism.

Result of Action

Similar compounds have been found to disrupt the homeostasis of lysosomal ph, which could potentially affect various cellular processes.

Action Environment

Environmental factors can influence the action, efficacy, and stability of (1-(2-Aminoethyl)-4-phenylpyrrolidin-3-yl)methanol. For instance, temperature and pH can affect the absorption of similar compounds, such as 1-(2-aminoethyl) piperazine, in carbon dioxide capture processes.

Biological Activity

(1-(2-Aminoethyl)-4-phenylpyrrolidin-3-yl)methanol is a compound of significant interest in pharmacology due to its structural characteristics and potential biological activities. This compound, with the molecular formula , features a pyrrolidine ring substituted with a phenyl group and an aminoethyl side chain, which may enhance its solubility and bioactivity . This article explores its biological activities, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Structural Characteristics

The compound's structure can be represented as follows:

Key Features:

- Molecular Weight: Approximately 220.32 g/mol.

- Functional Groups: Contains an amino group and a hydroxymethyl group, which may interact with various biological targets.

1. Neuropharmacological Effects

Research indicates that compounds similar to this compound exhibit potential as antidepressants by modulating neurotransmitter systems, particularly serotonin and norepinephrine . These interactions suggest that the compound may influence mood regulation and anxiety responses.

2. Receptor Interaction

The compound has been shown to interact with several neurotransmitter receptors. For instance:

- Serotonin Receptors: It may act as a partial agonist at specific serotonin receptor subtypes, potentially enhancing serotonergic signaling .

- Dopamine Receptors: Similar compounds have demonstrated affinity for dopamine receptors, which could have implications for treating disorders like schizophrenia or depression.

3. Enzyme Modulation

Studies suggest that this compound may inhibit enzymes involved in neurotransmitter degradation, such as monoamine oxidase (MAO). This inhibition could lead to increased levels of neurotransmitters in the synaptic cleft, contributing to its antidepressant effects .

Case Study 1: Antidepressant Activity

A study evaluating the antidepressant properties of various pyrrolidine derivatives found that compounds structurally similar to this compound exhibited significant reductions in depressive-like behaviors in animal models. The mechanism was linked to enhanced serotonergic activity and reduced MAO activity .

Case Study 2: Neurotoxicity Assessment

In another investigation, various analogs were screened for their neurotoxic potential. While some related compounds were found to be neurotoxic through MAO-B pathways, this compound displayed a favorable safety profile, suggesting lower neurotoxic risks .

Research Findings

| Study | Findings | Implications |

|---|---|---|

| Study on Antidepressants | Demonstrated significant reduction in depressive behaviors in rodent models. | Supports potential use in treating depression. |

| Enzyme Interaction Study | Showed inhibition of MAO activity leading to increased neurotransmitter levels. | Suggests mechanism for mood enhancement. |

| Neurotoxicity Assessment | Found low neurotoxicity compared to other analogs. | Indicates safety for therapeutic use. |

Comparison with Similar Compounds

Pyrrolidine Derivatives with Hydroxymethyl Groups

a. ((3R,4S)-4-Phenylpyrrolidin-3-yl)methanol ()

- Structure: Lacks the 2-aminoethyl group on nitrogen but shares the 4-phenyl and 3-hydroxymethyl substituents.

- Properties : Stereochemistry (3R,4S) may enhance binding specificity. Molecular weight: ~207 g/mol (estimated).

- Applications: Used as a chiral intermediate in drug synthesis. The absence of the aminoethyl group likely reduces its affinity for amine-sensitive receptors compared to the target compound.

b. (1-Benzylpyrrolidine-3,4-diyl)dimethanol ()

- Structure : Contains two hydroxymethyl groups (positions 3 and 4) and a benzyl substituent on nitrogen.

- Properties : Higher hydrophilicity (logP reduced by additional -OH). Molecular weight: 221.3 g/mol.

- Comparison : The benzyl group may sterically hinder receptor access, whereas the phenyl group in the target compound offers a smaller aromatic profile. The dual hydroxymethyl groups could increase solubility but reduce membrane permeability.

Table 1: Pyrrolidine Derivatives Comparison

| Compound | Substituents | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|

| Target Compound | 4-Ph, 3-CH2OH, N-CH2CH2NH2 | ~236* | Enhanced receptor interaction |

| ((3R,4S)-4-Ph-pyrrolidin-3-yl)methanol | 4-Ph, 3-CH2OH | ~207 | Chiral specificity |

| (1-Benzylpyrrolidine-3,4-diyl)dimethanol | 3,4-diCH2OH, N-Bn | 221.3 | High hydrophilicity |

*Estimated based on structural analogs.

Piperidine/Piperazine Analogues

a. [1-(4-Methylbenzyl)piperidin-3-yl]methanol ()

- Structure : Piperidine ring (6-membered vs. pyrrolidine’s 5-membered) with 4-methylbenzyl and hydroxymethyl groups.

- Properties : Molecular weight: 219.32 g/mol. The larger ring size reduces ring strain but may alter binding kinetics. The methylbenzyl group increases lipophilicity compared to the target compound’s phenyl group.

b. 1-[2-Thiazolyl-(2-aminoethyl)]-4-n-propylpiperazine Derivatives ()

- Structure: Piperazine core with thiazolyl and aminoethyl substituents.

- Pharmacological Activity: Demonstrated potent H3 receptor antagonism (pA2 up to 8.27). Elongated alkyl chains on the aminoethyl group enhanced activity, suggesting the target compound’s aminoethyl moiety could similarly optimize receptor binding.

Table 2: Piperidine/Piperazine Analogues

| Compound | Core Structure | Key Substituents | Biological Activity |

|---|---|---|---|

| Target Compound | Pyrrolidine | 4-Ph, 3-CH2OH, N-CH2CH2NH2 | Not reported (inference) |

| [1-(4-MeBz)piperidin-3-yl]methanol | Piperidine | 4-MeBz, 3-CH2OH | Intermediate use |

| 1-[2-Thiazolyl-(2-aminoethyl)]piperazine | Piperazine | Thiazolyl, aminoethyl | H3 antagonist (pA2=8.27) |

Pyridine Derivatives (–6)

Compounds like 2-amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine feature aromatic pyridine cores with halogen and phenyl substituents.

- Properties : Higher molecular weights (466–545 g/mol) and melting points (268–287°C) due to extended conjugation.

Pharmacological Activity Insights ()

In H3 receptor antagonists, aminoethyl chain length and substituent position (e.g., thiazolyl-4 vs. -5) critically influenced potency. For the target compound, the 2-aminoethyl group’s terminal amine could mimic these interactions, while the phenyl and hydroxymethyl groups may stabilize binding via hydrophobic and hydrogen-bonding interactions.

Preparation Methods

Key Steps in the Preparation

Formation of Pyrrolidinyl Intermediates

- The initial step involves the transformation of itaconic acid into 1-phenyl substituted pyrrolidin-3-yl derivatives.

- This is achieved through a sequence including:

- Reaction of itaconic acid with aniline to form an intermediate.

- Masamune-Claisen condensation using 1,1'-carbonyldiimidazole (CDI) to form a β-keto ester.

- Treatment with N,N-dimethylformamide dimethylacetal (DMFDMA) under reflux to yield an enaminone intermediate.

- Cyclization with benzamidine to form methyl 4-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylate.

- Hydrolysis of the methyl ester with 1 M aqueous NaOH in methanol/THF mixture at room temperature furnishes the corresponding carboxylic acid intermediate in high yield (86-92%).

Activation of Carboxylic Acid

Amidation with Amines

- The activated ester is reacted with primary or secondary amines to introduce the aminoethyl functionality.

- Primary amines are generally used in equimolar amounts, while secondary amines require an excess (up to 10 equivalents) for complete conversion.

- The amidation proceeds smoothly at room temperature over 12 hours.

- Depending on the amine used, the product either precipitates directly from the reaction mixture or requires purification by dry flash column chromatography (DFCC) on aluminium oxide.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Itaconic acid to β-keto ester | Itaconic acid, aniline, CDI, acetonitrile, RT | Not specified | Formation of β-keto ester intermediate |

| β-keto ester to enaminone | DMFDMA, refluxing toluene | Not specified | Enaminone intermediate formation |

| Enaminone to pyrrolidinyl ester | Benzamidine, cyclization | 50-65 | Methyl 4-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylate |

| Ester hydrolysis | 1 M NaOH, methanol/THF, RT | 86-92 | Formation of carboxylic acid intermediate |

| Carboxylic acid activation | BPC, triethylamine, acetonitrile, RT | Quantitative | Formation of pentafluorophenyl ester |

| Amidation with amines | Primary amines (1 equiv.) or secondary amines (10 equiv.), RT, 12 h | 28-100 | Yields vary with amine; purification method varies |

Purification and Characterization

- Products that precipitate from the reaction mixture are isolated by simple filtration (Workup A).

- Those remaining in solution are purified by evaporation followed by DFCC on aluminium oxide (Workup B).

- Purity of the final compounds ranges from 80% to 100%, confirmed by LC-MS, ^1H-NMR, ^13C-NMR, and elemental analysis.

Summary Table of Representative Amidation Results

| Compound ID | R Group on Pyrrolidine | Amine Used | Workup Method | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| 10{1;3} | Methyl | Benzylamine | A | 77 | 100 |

| 10{1;8} | Methyl | Diethylamine | B | 100 | 100 |

| 10{2;1} | Phenyl | 1-Pentylamine | A | 100 | 100 |

| 10{2;4} | Phenyl | 2-Methoxyethylamine | A | 65 | 100 |

| 10{1;5} | Methyl | 3-Amino-1-propanol | B | 94 | 81 |

| 10{2;11} | Phenyl | Morpholine | B | 95 | 100 |

Workup A: Filtration of precipitate; Workup B: Evaporation and DFCC purification

Research Findings and Considerations

- The choice of amine and workup method significantly influences yield and purity.

- Secondary amines often require excess reagent and chromatographic purification.

- The synthetic route is versatile, allowing the preparation of a library of analogues by varying the amine component.

- The methodology is robust and reproducible under mild conditions (room temperature, ambient pressure).

- The use of bis(pentafluorophenyl) carbonate as an activating agent is efficient and widely applicable for amidation reactions in this chemical class.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (1-(2-Aminoethyl)-4-phenylpyrrolidin-3-yl)methanol, and how can structural purity be validated?

- Methodology : Synthesis typically involves multi-step organic reactions, such as reductive amination or nucleophilic substitution, to introduce the 2-aminoethyl and phenyl groups onto the pyrrolidine scaffold. For example, analogous compounds are synthesized via condensation reactions between amines and ketones under acidic conditions (e.g., acetic acid catalysis) .

- Structural Validation : Use a combination of /-NMR to confirm connectivity, high-resolution mass spectrometry (HRMS) for molecular weight, and X-ray crystallography (using SHELX programs ) for absolute stereochemistry determination. Polarimetry or chiral HPLC can assess enantiomeric purity if applicable.

Q. Which spectroscopic techniques are critical for characterizing this compound’s functional groups and stereochemistry?

- Key Techniques :

- FT-IR : Identify hydroxyl (-OH) and amine (-NH) stretches (3200–3600 cm).

- NMR : -NMR reveals splitting patterns for the pyrrolidine ring and phenyl protons; -NMR confirms carbon environments.

- X-ray Diffraction : Resolve conformational preferences (e.g., chair vs. boat pyrrolidine) and hydrogen-bonding networks .

Q. How can researchers optimize purification methods for this compound?

- Approach : Use column chromatography (silica gel, eluent: CHCl/MeOH gradient) for initial purification. Recrystallization from ethanol/water mixtures improves crystallinity. Monitor purity via TLC (R comparison) and HPLC (≥95% area under the curve).

Advanced Research Questions

Q. How does stereochemistry at the pyrrolidine ring influence biological activity, and how can this be systematically studied?

- Experimental Design :

- Synthesize all stereoisomers via chiral auxiliaries or asymmetric catalysis.

- Test isomers in receptor-binding assays (e.g., H receptor antagonism, as in ).

- Correlate activity with computational docking studies (e.g., AutoDock Vina) to identify binding pose dependencies.

Q. What strategies resolve contradictions in pharmacological data (e.g., varying IC values across assays)?

- Analysis Framework :

- Validate assay conditions (e.g., buffer pH, cell line variability).

- Compare structural analogs: For example, shows that thiazole substituent position (4- vs. 5-) drastically alters H receptor affinity .

- Use statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers or systemic errors.

Q. How can researchers design structure-activity relationship (SAR) studies to improve target selectivity?

- Methodology :

- Synthesize derivatives with modified substituents (e.g., alkyl chain length, aryl groups).

- Profile activity against related receptors (e.g., H vs. H) using radioligand displacement assays.

- Apply QSAR models to predict selectivity indices based on electronic (Hammett constants) and steric (Taft parameters) descriptors.

Q. What are the best practices for evaluating metabolic stability in preclinical studies?

- Protocol :

- Incubate the compound with liver microsomes (human/rat) and monitor degradation via LC-MS/MS.

- Identify metabolites using high-resolution mass spectrometry (HRMS/MS).

- Compare half-life () and intrinsic clearance (CL) across species to predict pharmacokinetics.

Key Citations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.